methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate
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Overview
Description
Methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate is a long-chain polyunsaturated fatty acid ester. It is a derivative of docosahexaenoic acid (DHA) and is characterized by its multiple double bonds, which contribute to its unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate typically involves the esterification of docosahexaenoic acid with methanol. This reaction is often catalyzed by acidic or enzymatic catalysts to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Saturated methyl docosanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of polyunsaturated fatty acids.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
Mechanism of Action
The mechanism of action of methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate signaling pathways by interacting with membrane-bound receptors and enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (7Z,10E,13E,16E,19E)-docosa-7,10,13,16,19-pentaenoate: Another polyunsaturated fatty acid ester with an additional double bond.
Ethyl (4E,7Z,10E,13E,16E,18E)-docosa-4,7,10,13,16,18-hexaenoate: An ethyl ester with multiple double bonds
Uniqueness
Methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to modulate membrane fluidity and signaling pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGHYAFHPINIHF-NRAUZEMASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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